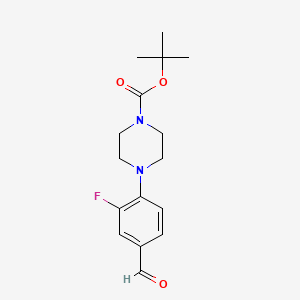

Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

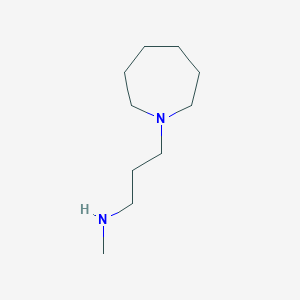

The compound "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a 2-fluoro-4-formylphenyl moiety. Piperazine derivatives are of significant interest due to their biological activities and their utility as intermediates in the synthesis of various pharmaceutical compounds. Although the specific compound is not directly described in the provided papers, similar compounds with variations in the substituents on the phenyl and piperazine rings have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications.

Synthesis Analysis

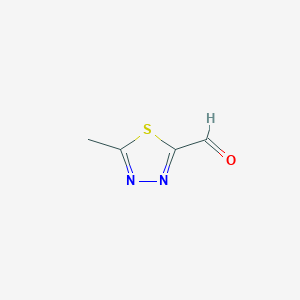

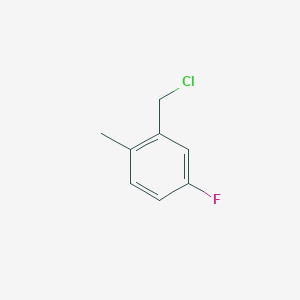

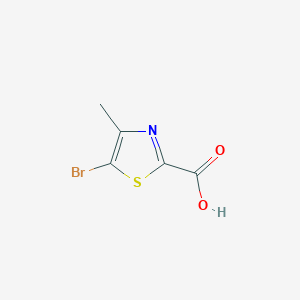

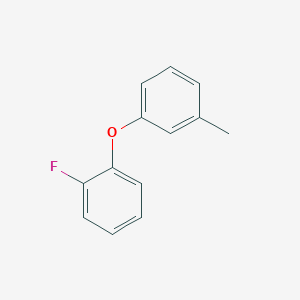

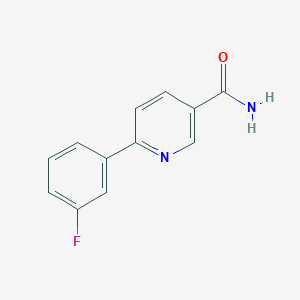

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups on the piperazine ring. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives have been synthesized using various starting materials and reagents, indicating that the synthesis of the compound would likely follow analogous strategies involving the appropriate fluoro-formylphenyl precursor and piperazine derivative [1, 3, 4, 5, 6, 7, 8, 9, 10].

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (both 1H and 13C), and mass spectrometry, as well as single-crystal X-ray diffraction analysis. These techniques provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles . These methods would be applicable to the analysis of "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate" to elucidate its structure.

Chemical Reactions Analysis

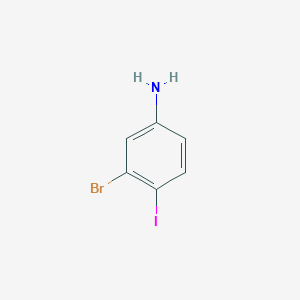

Piperazine derivatives can undergo various chemical reactions due to the presence of multiple functional groups. These reactions can include further substitution, condensation, or transformation of the existing functional groups to yield new compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of a precursor molecule . The formyl group in the compound of interest suggests potential for reactions such as Schiff base formation or reduction to the corresponding alcohol.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical intermediate. The provided papers do not directly discuss the properties of "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate," but similar compounds have been evaluated for their antibacterial, antifungal, and anthelmintic activities, indicating moderate biological activity [1, 2]. These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis, Characterization, and Biological Evaluation

Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate and similar compounds have been synthesized through various chemical reactions, including condensation, nucleophilic substitution, and modified synthetic approaches. These compounds are characterized using spectroscopic techniques such as LCMS, NMR (1H NMR, 13C NMR), IR, and CHN elemental analysis, along with single crystal X-ray diffraction studies to confirm their molecular structure. These processes involve the interaction of specific reagents under controlled conditions to form the desired compound with precise structural configurations. For instance, a study focused on synthesizing a sterically congested piperazine derivative using a modified Bruylants approach, highlighting the compound's potential as a pharmacologically useful core due to its novel chemistry and synthetically useful nitrogen atom on the N-tert-butyl piperazine substructure (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015); (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Molecular Structure and Analysis

The crystal and molecular structure of these compounds is a critical area of study, providing insights into their chemical properties and potential applications. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, revealing typical bond lengths and angles for this piperazine-carboxylate, which crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group (Mamat, Flemming, & Köckerling, 2012).

Biological and Pharmacological Evaluation

Antibacterial and Anthelmintic Activity

Some synthesized compounds have been evaluated for their biological activities, including in vitro antibacterial and anthelmintic activities. These studies assess the compound's effectiveness against various bacterial strains and parasites, providing a foundation for potential therapeutic applications. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity, demonstrating its potential in specific biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

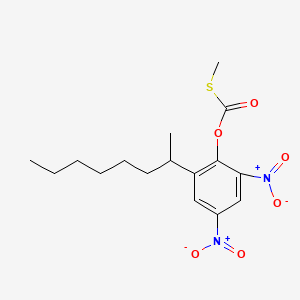

Anticorrosive Behavior

Investigations into the anticorrosive behavior of related compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown their effectiveness in protecting carbon steel surfaces in corrosive media. These studies utilize electrochemical, quantum chemical, and surface characterization methods to understand the compounds' protective mechanisms at the molecular level (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHULRHKHBHDEIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609794 |

Source

|

| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

CAS RN |

501126-37-0 |

Source

|

| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)